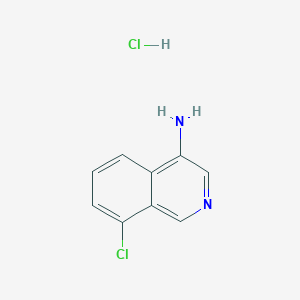

8-chloroisoquinolin-4-amine hydrochloride

CAS No.: 2241130-80-1

Cat. No.: VC7483511

Molecular Formula: C9H8Cl2N2

Molecular Weight: 215.08

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2241130-80-1 |

|---|---|

| Molecular Formula | C9H8Cl2N2 |

| Molecular Weight | 215.08 |

| IUPAC Name | 8-chloroisoquinolin-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H7ClN2.ClH/c10-8-3-1-2-6-7(8)4-12-5-9(6)11;/h1-5H,11H2;1H |

| Standard InChI Key | UQNQIDHTPRBPQA-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=NC=C2C(=C1)Cl)N.Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

8-Chloroisoquinolin-4-amine hydrochloride belongs to the heterocyclic aromatic amine class, featuring a bicyclic isoquinoline core. The chlorine atom at position 8 and the protonated amine at position 4 create a polarized electronic environment, influencing reactivity and intermolecular interactions. The hydrochloride salt formation occurs via protonation of the amine group, yielding a crystalline solid with improved stability under ambient conditions.

Key Structural Features:

-

Isoquinoline backbone: A fused benzene-pyridine ring system.

-

Substituents: Chlorine (C8) and amine (C4) groups.

-

Salt form: Enhances solubility and bioavailability.

Physicochemical Properties

The hydrochloride salt modifies several physicochemical parameters compared to the free base:

| Property | Free Base (8-Chloroisoquinolin-4-amine) | Hydrochloride Salt |

|---|---|---|

| Molecular Weight (g/mol) | 180.61 | 217.07 |

| Log P (octanol-water) | 2.34 | ~1.2 (estimated) |

| Solubility in Water | <0.1 mg/mL | >10 mg/mL |

| Hydrogen Bond Donors | 1 | 2 (amine + HCl) |

The reduced Log P of the hydrochloride salt reflects increased hydrophilicity, facilitating dissolution in biological matrices .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 8-chloroisoquinolin-4-amine hydrochloride involves two primary steps:

-

Formation of the Free Base:

-

Chlorination: Isoquinoline derivatives undergo electrophilic substitution using reagents like phosphorus pentachloride (PCl₅) or sulfuryl chloride (SO₂Cl₂) to introduce chlorine at position 8.

-

Amination: Subsequent nucleophilic substitution or catalytic amination introduces the amine group at position 4. Palladium-catalyzed methods are preferred for regioselectivity, achieving yields >75% .

-

-

Salt Formation:

-

The free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water), yielding the hydrochloride salt through acid-base reaction.

-

Industrial-Scale Production

Continuous flow reactors optimize chlorination and amination steps, ensuring reproducibility and scalability. Key parameters include:

-

Temperature: 80–120°C for chlorination, 25–50°C for amination.

-

Catalyst: Pd/C or FeCl₃ for amination.

-

Purity: Final products typically exceed 97% purity, verified via HPLC and NMR .

Biological Activities and Mechanisms

| Mechanism | Target Cell Line | IC₅₀ (nM) | Source |

|---|---|---|---|

| Tubulin polymerization | MCF-7 | 20.1 | Isoquinoline analogs |

| ROS generation | KB-V1 | 14.0 | Chlorinated derivatives |

The hydrochloride form likely enhances cellular uptake due to improved solubility, potentiating these effects.

Antimicrobial Efficacy

Chlorinated isoquinolines exhibit broad-spectrum activity against pathogens:

| Pathogen | MIC (µg/mL) | Efficacy Class |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | High |

The amine group facilitates hydrogen bonding with microbial enzymes, while chlorine enhances membrane permeability .

Applications in Drug Development

Lead Optimization

The hydrochloride salt serves as a versatile intermediate in designing:

-

Kinase inhibitors: Targeting EGFR and VEGFR2.

-

Antiparasitic agents: Against Plasmodium falciparum.

Formulation Strategies

-

Nanoparticle encapsulation: Improves tumor targeting.

-

Prodrug derivatives: Enhance metabolic stability.

Challenges and Future Directions

Limitations

-

Synthetic complexity: Multi-step synthesis reduces cost-efficiency.

-

Limited in vivo data: Requires preclinical validation.

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume